molecular formula C18H22N2O3S B4588464 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxybenzenesulfonamide

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxybenzenesulfonamide

Cat. No.: B4588464
M. Wt: 346.4 g/mol
InChI Key: SJBPXIOGZZQXDW-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13511374 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Cell Cycle Inhibition

Sulfonamide compounds have been evaluated for their antitumor properties using cell-based screens. Notably, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide showed potent cell cycle inhibitory effects and have advanced to clinical trials. These compounds disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, suggesting a novel class of antiproliferative agents. Gene expression changes induced by these sulfonamides have provided insights into drug-sensitive cellular pathways and essential pharmacophore structures (Owa et al., 2002).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been developed for photodynamic therapy (PDT), a treatment method for cancer. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and are considered promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Sulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds offer a novel approach to tackling resistant microbial strains, with some showing significant efficacy in in vitro tests (Zareef et al., 2007).

Tubulin Polymerization Inhibition

Several diarylsulfonamides, including those with an indole scaffold, have been found to inhibit tubulin polymerization, a critical process in cell division. This action suggests their potential as antimitotic agents in cancer therapy. The binding of these drugs to the colchicine site of tubulin was confirmed, providing insights into their mechanism of action (Banerjee et al., 2005).

Structural and Molecular Studies

Crystal structure analysis of sulfonamides, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, helps in understanding the molecular interactions and designing new compounds with enhanced biological activities. These studies contribute to the development of drugs with better efficacy and selectivity (Rodrigues et al., 2015).

Properties

IUPAC Name

N-[3-(2,3-dihydroindol-1-yl)propyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-16-7-9-17(10-8-16)24(21,22)19-12-4-13-20-14-11-15-5-2-3-6-18(15)20/h2-3,5-10,19H,4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBPXIOGZZQXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.